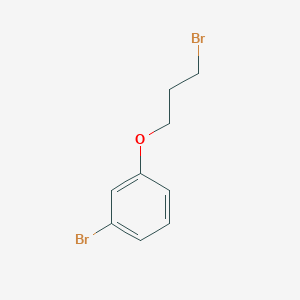

1-Bromo-3-(3-bromopropoxy)benzene

Übersicht

Beschreibung

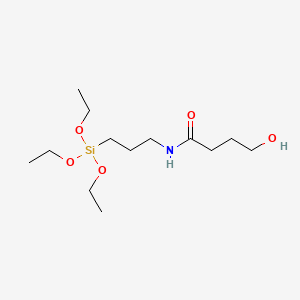

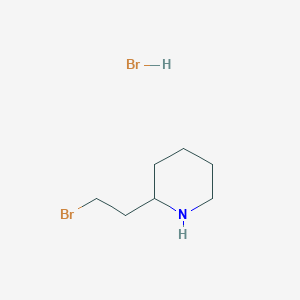

“1-Bromo-3-(3-bromopropoxy)benzene” is a chemical compound with the molecular formula C9H10Br2O . It’s also known by other names such as “3-Bromopropyl phenyl ether” and "1-Bromo-3-phenoxypropane" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a bromopropoxy group attached . The molecular weight of this compound is 215.087 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

1-Bromo-3-(3-bromopropoxy)benzene serves as a versatile intermediate in organic synthesis. For example, it has been used in the end-quenching of polyisobutylene (PIB) with alkoxybenzenes, highlighting its role in modifying polymers for specific end-use applications. This process, conducted with AlCl3 or TiCl4 as catalysts, demonstrates the compound's utility in creating quantitatively end-capped products through alkylation reactions. These reactions are highly regioselective, occurring exclusively at the para position without multiple alkylations or polymer chain degradation (Bin Yang & R. Storey, 2015).

Material Science

In material science, this compound has been utilized in the synthesis of biologically active, naturally occurring compounds. For instance, a complex molecule with antimicrobial properties was synthesized starting from (3-bromo-4,5-dimethoxyphenyl)methanol, showcasing the compound's role in constructing complex molecular architectures with potential biological activities (Yusuf Akbaba et al., 2010).

Chemical Engineering

From a chemical engineering perspective, the solubility of 1-(3-Bromopropoxy)-4-chlorobenzene, a related compound, in various solvents has been studied to optimize the crystallization process for the purification of this class of compounds. Such studies are crucial for developing efficient manufacturing processes for pharmaceutical intermediates, demonstrating the broader applicability of this compound derivatives in the pharmaceutical industry (Xinmin Jiang et al., 2013).

Wirkmechanismus

Target of Action

This compound might interact with various biological targets, depending on its chemical structure and properties .

Mode of Action

It’s known that brominated compounds often act by forming covalent bonds with their targets, leading to changes in their function .

Biochemical Pathways

It’s known that brominated compounds can influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

The bioavailability of this compound would depend on these properties, which influence how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The effects would depend on the specific targets and pathways it influences .

Eigenschaften

IUPAC Name |

1-bromo-3-(3-bromopropoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O/c10-5-2-6-12-9-4-1-3-8(11)7-9/h1,3-4,7H,2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWYDHIPCWNVLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Amino-6-chlorophenyl)disulfanyl]-3-chloroaniline](/img/structure/B3105981.png)

![3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B3105983.png)

![2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B3105986.png)

![3-Bromobicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B3106026.png)

![7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3106052.png)

![Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B3106063.png)